molecular formula C21H23BrN2OS B162979 Glucagon receptor antagonist inactive control CAS No. 362482-00-6

Glucagon receptor antagonist inactive control

Cat. No.: B162979
CAS No.: 362482-00-6
M. Wt: 431.4 g/mol
InChI Key: GINRSMLGSRKRLT-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a synthetic benzamide derivative featuring a tetrahydrobenzothiophen core. Its structure includes:

  • A 3-cyano substituent on the tetrahydrobenzothiophen ring, enhancing polarity and hydrogen-bonding capabilities.
  • A 2-methylbutan-2-yl group at position 6, providing steric bulk and lipophilicity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. However, its precise biological role remains underexplored in the provided evidence.

Properties

IUPAC Name

4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRSMLGSRKRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398743
Record name Glucagon Receptor Antagonist, Control
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362482-00-6
Record name Glucagon Receptor Antagonist, Control
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action of the Glucagon Receptor Antagonist, Control can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s metabolic state, and the presence of liver disease can all potentially impact the efficacy and stability of the compound. .

Biochemical Analysis

Biochemical Properties

The “Glucagon Receptor Antagonist, Control” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) mainly detected in islet β cells and liver cells. The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of “4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of “Glucagon Receptor Antagonist, Control” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

The compound 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C21H23BrN2OS
Molecular Weight 431.4 g/mol
IUPAC Name 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
InChI Key HIJKFEJSXILTTE-UHFFFAOYSA-N

The biological activity of 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is largely attributed to its ability to interact with specific molecular targets in biological systems. The compound may exert its effects through:

  • Receptor Binding : It may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease processes.
  • Cell Cycle Modulation : Preliminary studies indicate that it can influence the cell cycle phases in cancer cell lines.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, related benzamide derivatives have been identified as fibroblast growth factor receptor (FGFR) inhibitors , which are crucial in several cancers such as non-small cell lung cancer (NSCLC) .

A study on a closely related compound demonstrated that it inhibited proliferation in NSCLC cell lines with FGFR1 amplification, suggesting that 4-bromo-N-[3-cyano...] may have similar applications in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may also exhibit neuroprotective effects. These effects could be mediated through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of compounds structurally related to 4-bromo-N-[3-cyano...]. Here are notable findings:

  • Study on FGFR Inhibition :
    • A derivative was tested against five NSCLC cell lines.
    • IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines.
    • The compound induced apoptosis and arrested the cell cycle at the G2 phase .
  • Mechanistic Insights :
    • Molecular docking studies revealed strong binding interactions with FGFR1.
    • The compound formed multiple hydrogen bonds with the target receptor, enhancing its potential as a therapeutic agent .

Comparison with Similar Compounds

Compound A : 4-(4-Chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

  • Core differences: Amide chain: Butanamide vs. benzamide. Substituents: Chloro-methylphenoxy group replaces bromobenzamide. Alkyl group: Ethyl at position 6 vs. 2-methylbutan-2-yl.
  • Molecular formula : C₂₂H₂₅ClN₂O₂S (MW: 416.96 g/mol).
  • Impact: The chloro-methylphenoxy group introduces oxygen-based hydrogen-bond acceptors and reduced steric hindrance compared to bromobenzamide.

Compound B : N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide

  • Core differences: Amide chain: 2-Ethylbutanamide vs. 4-bromobenzamide.

Electronic and Steric Properties

Property Target Compound Compound A Compound B
Halogen presence Bromine (Br) Chlorine (Cl) None
Amide type Aromatic (benzamide) Aliphatic (butanamide) Aliphatic (2-ethylbutanamide)
Core alkyl group 2-Methylbutan-2-yl Ethyl 2-Methylbutan-2-yl
Molecular weight (g/mol) ~463.4 (estimated) 416.96 ~403.5 (estimated)
Key interactions Halogen bonding, π-π stacking Hydrogen bonding, π-π stacking Van der Waals, hydrophobic
  • Halogen effects: Bromine in the target compound may enhance binding to electron-rich regions (e.g., protein active sites) compared to chlorine in Compound A or non-halogenated analogs .

Research Tools and Methodologies

Structural elucidation of these compounds likely employed:

  • X-ray crystallography : Using programs like SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and analysis) .
  • Comparative analysis : Substituent effects on crystal packing (e.g., halogen-halogen interactions in brominated vs. chlorinated derivatives) .

Preparation Methods

Cyclization of Keto-Ester Precursors

The tetrahydrobenzothiophene scaffold is constructed through intramolecular cyclization. A representative method involves reacting ethyl 3-bromopropanoate with methyl magnesium bromide to form 4-bromo-2-methylbutan-2-ol (Intermediate 45). This intermediate undergoes further cyclization in the presence of thiourea or hydrogen sulfide to form the thiophene ring.

Reaction Conditions :

  • Substrate : Ethyl 3-bromopropanoate (2.8 mmol)

  • Reagent : Methyl magnesium bromide (3 eq.) in diethyl ether

  • Temperature : 0°C to room temperature

  • Yield : 60–75%.

Introduction of the Cyano Group

The cyano group at position 3 is introduced via nucleophilic substitution. For example, treating the thiophene intermediate with copper(I) cyanide in dimethylformamide (DMF) at 120°C facilitates cyanation.

Functionalization with 2-Methylbutan-2-yl Substituent

Grignard Reaction for Alkylation

The 2-methylbutan-2-yl group is installed at position 6 via Grignard addition. A solution of 4-bromo-2-methylbutan-2-ol (from Section 2.1) is treated with methyl magnesium bromide in tetrahydrofuran (THF) at -20°C, followed by quenching with ammonium chloride.

Data Table 1 : Optimization of Grignard Reaction

SubstrateReagentSolventTemp (°C)Yield (%)
Ethyl 3-bromopropanoateMeMgBr (3 eq.)Diethyl ether0–2065
Ethyl 3-bromopropanoateMeMgBr (3 eq.)THF-2071.7

Benzamide Coupling and Bromination

Formation of the Benzamide Moiety

The benzamide group is introduced via reaction of 4-bromobenzoyl chloride with the tetrahydrobenzothiophen-2-amine intermediate. The coupling is performed in dichloromethane (DCM) with triethylamine as a base, yielding the final product.

Reaction Conditions :

  • Amine Intermediate : 3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

  • Acyl Chloride : 4-Bromobenzoyl chloride (1.2 eq.)

  • Base : Triethylamine (2 eq.)

  • Yield : 80–85% (estimated).

Late-Stage Bromination Alternatives

Alternatively, bromination may occur post-coupling. Using N-bromosuccinimide (NBS) in acetic acid at 50°C introduces the bromo group regioselectively at the para position of the benzamide.

Comparative Analysis of Synthetic Routes

Efficiency of Stepwise vs. Convergent Approaches

  • Stepwise Synthesis : Sequential construction of the tetrahydrobenzothiophene core followed by benzamide coupling offers modularity but may accumulate lower yields (overall ~40–50%).

  • Convergent Synthesis : Parallel preparation of intermediates improves efficiency, with reported yields exceeding 60% in optimized protocols.

Solvent and Catalyst Optimization

  • Grignard Reactions : THF outperforms diethyl ether in yield (71.7% vs. 65%) due to better solubility of intermediates.

  • Amide Coupling : DCM and acetonitrile are preferred for minimal side reactions.

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The bulky 2-methylbutan-2-yl group poses steric challenges during cyclization. Using high-boiling solvents like toluene and prolonged reaction times (24–48 hours) improves conversion.

Nitrile Group Stability

The cyano group may hydrolyze under acidic conditions. Employing anhydrous solvents and inert atmospheres (N₂ or Ar) preserves functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glucagon receptor antagonist inactive control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.